molecular formula C10H11ClO3 B2563336 (5-Chloro-2-methoxy-4-methylphenyl)acetic acid CAS No. 383134-15-4

(5-Chloro-2-methoxy-4-methylphenyl)acetic acid

Cat. No.: B2563336
CAS No.: 383134-15-4
M. Wt: 214.65
InChI Key: BRVGBLQVSPVSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-methoxy-4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chloro, methoxy, and methyl group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxy-4-methylphenyl)acetic acid typically involves the chlorination of 2-methoxy-4-methylphenylacetic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: (5-Hydroxy-2-methoxy-4-methylphenyl)acetic acid.

    Reduction: (2-Methoxy-4-methylphenyl)acetic acid.

    Substitution: (5-Methoxy-2-methoxy-4-methylphenyl)acetic acid.

Scientific Research Applications

(5-Chloro-2-methoxy-4-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)acetic acid
  • (5-Chloro-2-methylphenyl)acetic acid
  • (5-Chloro-2-methoxy-4-ethylphenyl)acetic acid

Uniqueness

(5-Chloro-2-methoxy-4-methylphenyl)acetic acid is unique due to the specific combination of functional groups attached to the phenyl ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

2-(5-chloro-2-methoxy-4-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-3-9(14-2)7(4-8(6)11)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVGBLQVSPVSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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